molecular formula C10H14BrNO2S B7534435 2-bromo-N-butan-2-ylbenzenesulfonamide

2-bromo-N-butan-2-ylbenzenesulfonamide

Cat. No. B7534435
M. Wt: 292.19 g/mol
InChI Key: AOJGKHJGOPGEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-butan-2-ylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that is commonly used as a reagent in organic synthesis and as a tool in biochemical and physiological studies.

Scientific Research Applications

2-bromo-N-butan-2-ylbenzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it can be used as a source of the butan-2-yl group. It has also been used as a tool in biochemical and physiological studies, where it has been shown to have a variety of effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-butan-2-ylbenzenesulfonamide is not well understood. However, it has been shown to have a variety of effects on cellular processes, including the inhibition of enzymes and the modulation of ion channels.
Biochemical and Physiological Effects:
2-bromo-N-butan-2-ylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-butan-2-ylbenzenesulfonamide in lab experiments include its high yield and purity, as well as its wide range of applications in organic synthesis and biochemical and physiological studies. However, its limitations include its potential toxicity and the need for caution when handling and using the compound.

Future Directions

There are many potential future directions for research on 2-bromo-N-butan-2-ylbenzenesulfonamide. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of interest is the investigation of its effects on other ion channels and enzymes, which could lead to the development of new drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action of 2-bromo-N-butan-2-ylbenzenesulfonamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-bromo-N-butan-2-ylbenzenesulfonamide involves the reaction of butan-2-amine with benzenesulfonyl chloride in the presence of a base, followed by the addition of bromine. The reaction proceeds via the formation of an intermediate sulfonamide, which is then brominated to yield the final product. The yield of this reaction is typically high, and the purity of the product can be easily confirmed by NMR spectroscopy.

properties

IUPAC Name

2-bromo-N-butan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-8(2)12-15(13,14)10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJGKHJGOPGEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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